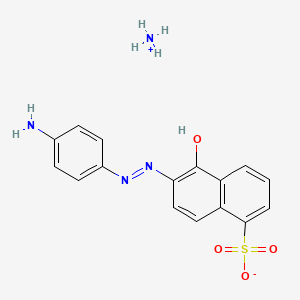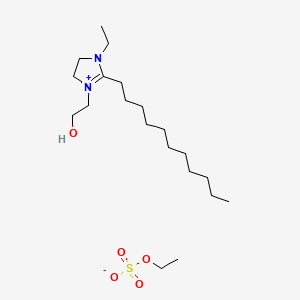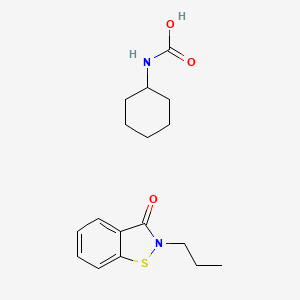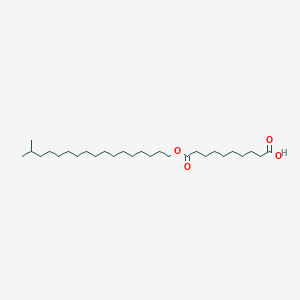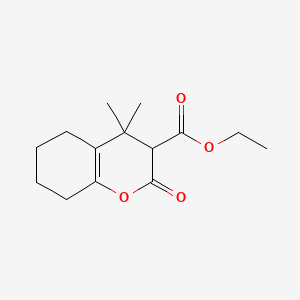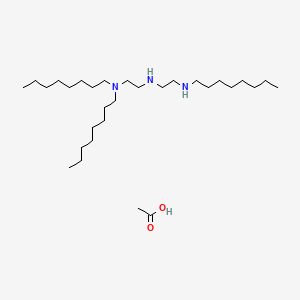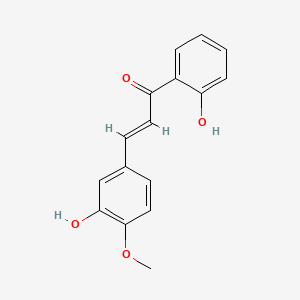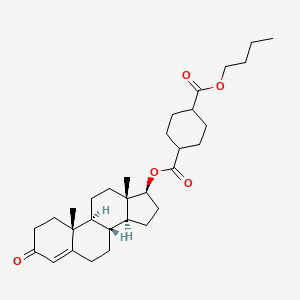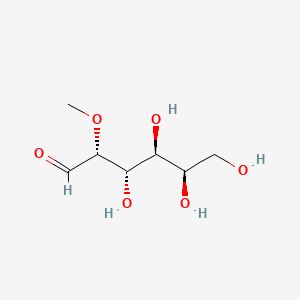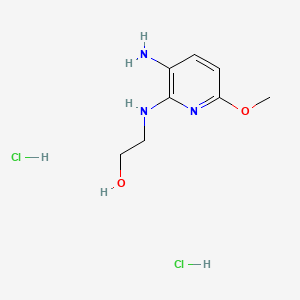
2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and methoxy groups, and an ethanolamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride typically involves the reaction of 3-amino-6-methoxy-2-pyridine with ethanolamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-amino-6-methoxy-2-pyridine and ethanolamine.
Reaction Medium: Hydrochloric acid.
Conditions: Controlled temperature and pH.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and ethanolamine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-6-methoxy-2-pyridine: Shares the pyridine core structure but lacks the ethanolamine moiety.
Ethanolamine: Contains the ethanolamine moiety but lacks the pyridine ring.
2-Amino-6-methoxypyridine: Similar structure but with different substitution patterns.
Uniqueness
2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride is unique due to its combined pyridine and ethanolamine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
83732-76-7 |
|---|---|
Formule moléculaire |
C8H15Cl2N3O2 |
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
2-[(3-amino-6-methoxypyridin-2-yl)amino]ethanol;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-13-7-3-2-6(9)8(11-7)10-4-5-12;;/h2-3,12H,4-5,9H2,1H3,(H,10,11);2*1H |
Clé InChI |
YIPMUHVZAQNZOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)N)NCCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


